molecular formula C10H10N2O2 B161875 7-Hydrazinyl-4-methyl-2H-chromen-2-one

7-Hydrazinyl-4-methyl-2H-chromen-2-one

Cat. No.: B161875
M. Wt: 190.20 g/mol
InChI Key: ZGALTRTXIDNBJL-UHFFFAOYSA-N
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Description

Coumarin hydrazine is a derivative of coumarin, a naturally occurring compound found in many plants Coumarin itself is known for its sweet scent and is used in perfumes and flavorings

Scientific Research Applications

Coumarin hydrazine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin hydrazine can be synthesized through several methods. One common approach involves the reaction of coumarin with hydrazine hydrate. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions. For example, the reaction of acetylcoumarin with hydrazine hydrate in the presence of a strong acid like sulfuric acid can yield coumarin hydrazine .

Industrial Production Methods

Industrial production of coumarin hydrazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Coumarin hydrazine undergoes various chemical reactions, including:

    Oxidation: Coumarin hydrazine can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.

    Substitution: The hydrazine group in coumarin hydrazine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of coumarin hydrazine can yield coumarin derivatives with different functional groups attached to the hydrazine moiety .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its fragrance and use in flavorings.

    Coumarin derivatives: Various derivatives with different functional groups attached to the coumarin core.

    Hydrazine derivatives: Compounds containing the hydrazine group, known for their reactivity and use in various chemical reactions.

Uniqueness

Coumarin hydrazine is unique due to the combination of the coumarin and hydrazine moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from chemical synthesis to biological research .

Properties

IUPAC Name

7-hydrazinyl-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGALTRTXIDNBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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